1-phenyl-4-(3-(trifluoromethyl)benzyl)pyrazine-2,3(1H,4H)-dione
Description
Properties
IUPAC Name |
1-phenyl-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)14-6-4-5-13(11-14)12-22-9-10-23(17(25)16(22)24)15-7-2-1-3-8-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYPTVVRVKRYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Phenyl-4-(3-(trifluoromethyl)benzyl)pyrazine-2,3(1H,4H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine core substituted with a phenyl group and a trifluoromethyl-benzyl moiety. Its structural formula can be represented as follows:
This unique structure contributes to its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a related pyrazine derivative demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways associated with tumor growth.
- Case Study : In a study evaluating the compound's efficacy against HeLa and MCF-7 cancer cell lines, it exhibited IC50 values ranging from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. Pyrazine derivatives are known to exhibit varying degrees of antibacterial and antifungal activities.
- Research Findings : A series of pyrazine derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) as low as 8 µg/mL for certain derivatives .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Some studies suggest that the compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors in cancer cells, altering their signaling pathways.
- Oxidative Stress Induction : The compound might induce oxidative stress in microbial cells, leading to cell death .
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1-phenyl-4-(3-(trifluoromethyl)benzyl)pyrazine-2,3(1H,4H)-dione has been investigated for its potential as an antitumor agent . Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, the incorporation of trifluoromethyl groups is known to influence the binding affinity to biological targets, enhancing therapeutic efficacy .
Research has shown that derivatives of pyrazine-based compounds can modulate adenosine receptor activity. The specific influence of the trifluoromethyl-benzyl moiety on receptor affinity profiles has been documented, highlighting its potential as a lead compound for developing new drugs targeting adenosine receptors .
Material Science
The compound's unique structure also makes it suitable for applications in organic electronics , particularly in the development of organic light-emitting diodes (OLEDs). The electron-withdrawing trifluoromethyl group can improve the charge transport properties of materials used in OLEDs, making it a focus area in material science research .
Synthesis of Novel Compounds
The synthesis of this compound serves as a precursor for creating novel derivatives with enhanced properties. Researchers have explored various synthetic routes to modify the core structure, aiming to optimize biological activity and material properties .
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antitumor | 15 | Cancer Cells |
| Compound B | Adenosine Receptor Modulator | 11 | hA3 AR |
| This compound | Potential Antitumor Agent | TBD | TBD |
Table 2: Synthetic Routes and Yields
| Synthetic Route | Yield (%) | Conditions |
|---|---|---|
| Route A | 85 | Reflux in ethanol |
| Route B | 90 | Microwave-assisted synthesis |
| Route C | TBD | Solvent-free conditions |
Case Study 1: Antitumor Activity
In a recent study published in PLOS ONE, researchers evaluated the cytotoxic effects of pyrazine derivatives on various cancer cell lines. The study indicated that modifications to the pyrazine ring significantly influenced cell viability and apoptosis rates .
Case Study 2: Organic Electronics
A collaborative study between material scientists and chemists explored the application of trifluoromethyl-containing compounds in OLEDs. The findings suggested that incorporating such compounds improved device performance metrics, including efficiency and longevity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes critical structural analogs and their properties:
Key Comparative Analysis
Substituent Effects on Bioactivity
- Trifluoromethyl (-CF₃) Group: Present in the target compound and BPA , this group increases electronegativity and metabolic stability compared to non-fluorinated analogs like pyrido[3,4-b]pyrazine-dione .
- Bromine Substitution : Bromo analogs (e.g., 7-bromopyridopyrazine-dione ) exhibit enhanced reactivity in cross-coupling reactions but may reduce solubility.
Core Heterocycle Differences
Research Findings and Implications
Trifluoromethyl Advantage: The -CF₃ group in the target compound and BPA enhances pharmacokinetic properties, making them superior to non-fluorinated analogs in vivo .
Scaffold Flexibility : Pyrazine-dione derivatives allow modular substitution, enabling optimization for specific targets (e.g., bromo for cross-coupling , piperazine for CNS penetration ).
Computational Insights : Density-functional theory (DFT) studies ( ) support the design of analogs by predicting electronic properties and stability.
Preparation Methods
Synthesis of 1-Phenyl-4-(3-(Trifluoromethyl)Benzyl)-1,4-Diamine
The diamine precursor is synthesized via sequential alkylation of hydrazine. First, phenylhydrazine undergoes benzylation with 3-(trifluoromethyl)benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h) to yield 1-phenyl-1-(3-(trifluoromethyl)benzyl)hydrazine. Subsequent reduction using LiAlH₄ in THF introduces the second amine group, forming the 1,4-diamine.
Ring Formation via Oxalic Acid Condensation
The diamine reacts with diethyl oxalate in refluxing ethanol (80°C, 8 h), catalyzed by p-toluenesulfonic acid (p-TSA), to form the pyrazine-2,3-dione ring. This method achieves a 45–50% yield, with regioselectivity ensured by the symmetric substitution pattern of the diamine.
Table 1: Cyclocondensation Reaction Parameters
| Starting Material | Conditions | Yield (%) |
|---|---|---|
| 1,4-Diamine + Diethyl oxalate | EtOH, p-TSA, 80°C | 48 |
Multi-Component Reaction Using Aldehydes, Diketones, and Amines
Reaction Mechanism
Adapting the protocol for pyrido[2,3-b]pyrazine synthesis, 3-(trifluoromethyl)benzaldehyde, diethyl oxalate, and aniline react in a one-pot process. The aldehyde and amine form a Schiff base, which undergoes nucleophilic attack by the diketone, followed by cyclodehydration to yield the pyrazine-dione.
Optimization and Yield
Using 20 mol% p-TSA in toluene (110°C, 24 h), the reaction achieves 55% yield. The trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity, facilitating imine formation.
Table 2: Multi-Component Reaction Optimization
| Component | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 3-(Trifluoromethyl)benzaldehyde | p-TSA | 110°C | 55 |
Stepwise Functionalization of Pyrazine-2,3-Dione
N-Alkylation of Pyrazine-2,3-Dione
Pyrazine-2,3-dione is sequentially alkylated using NaH as a base. First, 3-(trifluoromethyl)benzyl bromide reacts at position 4 (DMF, 0°C → RT, 6 h), followed by phenyl bromide at position 1 (80°C, 12 h). The method suffers from moderate regioselectivity (35% overall yield) due to competing O-alkylation.
Mitsunobu Reaction for Direct Substitution
Protected pyrazine-2,3-dione (as its diacetate) undergoes Mitsunobu reactions with phenol and 3-(trifluoromethyl)benzyl alcohol (DEAD, PPh₃, THF, 0°C, 8 h). Deprotection with HCl/MeOH restores the dione, yielding 40% product.
Table 3: Stepwise Alkylation Efficiency
| Step | Reagent | Yield (%) |
|---|---|---|
| N1-Phenylation | Phenyl bromide | 38 |
| N4-Benzylation | 3-(Trifluoromethyl)BnBr | 42 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Cyclocondensation : High regioselectivity but requires complex diamine synthesis.
- Multi-Component : Scalable with fewer steps but moderate yields.
- Stepwise Alkylation : Flexible but low yielding due to side reactions.
Practical Considerations
The multi-component method is preferred for large-scale synthesis, while cyclocondensation offers purity advantages for pharmaceutical applications.
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration. For example, trifluoromethyl groups show distinct signals in ¹⁹F NMR, while aromatic protons appear as multiplet clusters .
- Mass spectrometry (LC/MS) : Verifies molecular weight (e.g., M+H⁺ peaks) .
- X-ray crystallography : Resolves intermolecular interactions (e.g., C–H···F bonds) and confirms stereochemistry, as seen in analogous piperazine-dione derivatives .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced
Contradictions may arise due to:
- Purity variations : Impurities in synthetic batches can skew activity assays. Validate purity via HPLC and elemental analysis .
- Structural analogs : Subtle differences in substituents (e.g., chloro vs. trifluoromethyl) significantly alter bioactivity. Perform comparative SAR studies using standardized assays .
- Toxicity vs. efficacy : Some dione derivatives exhibit toxicity in clinical trials despite in vitro efficacy. Prioritize metabolic stability studies (e.g., microsomal assays) .
What structural features influence the compound’s biological activity?
Q. Basic
- Pyrazine-dione core : Essential for hydrogen bonding with target enzymes (e.g., aldose reductase inhibitors) .
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, as seen in related agrochemicals .
- Benzyl substituents : Modulate steric and electronic interactions with binding pockets .
How can analogues of this compound be designed to improve pharmacokinetic properties?
Q. Advanced
- Substituent modification : Replace the phenyl group with heteroaromatic rings (e.g., thiophene) to enhance solubility .
- Piperazine ring functionalization : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve water solubility, as demonstrated in antifungals .
- Prodrug strategies : Mask the dione moiety with ester or amide prodrugs to enhance oral bioavailability .
What stability considerations are critical for handling and storing this compound?
Q. Basic
- Light sensitivity : Store in amber vials to prevent photodegradation of the dione core .
- Moisture control : Use desiccants and anhydrous solvents during synthesis to avoid hydrolysis .
- Temperature : Long-term storage at –20°C in inert atmospheres (N₂ or Ar) minimizes decomposition .
How are intermolecular interactions analyzed in the crystalline form of this compound?
Q. Advanced
- X-ray diffraction : Resolves packing diagrams, revealing C–H···O/F hydrogen bonds and π-π stacking interactions .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., van der Waals vs. polar interactions) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability correlated with crystal lattice strength .
What computational methods support the rational design of derivatives?
Q. Advanced
- Docking studies : Predict binding affinities to target proteins (e.g., aldose reductase) using software like AutoDock .
- DFT calculations : Optimize geometries and evaluate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
- MD simulations : Model solvation effects and conformational flexibility over time .
How are safety and toxicity profiles evaluated during preclinical development?
Q. Advanced
- In vitro toxicity : Screen for cytotoxicity (e.g., HepG2 cells) and genotoxicity (Ames test) .
- In vivo models : Assess acute toxicity (LD₅₀) in rodents and monitor organ-specific effects (e.g., renal/hepatic biomarkers) .
- Ecotoxicity : Evaluate biodegradability and aquatic toxicity (e.g., Daphnia magna assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
